

Application Notes and Protocols for Casein Protein Extraction and Purification

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Compound of Interest

Compound Name: Acein

Cat. No.: B1151273

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A Note on "**Acein**" Protein: Initial searches for a protein specifically named "**Acein**" did not yield conclusive results, suggesting a possible typographical error. Given the phonetic similarity and the context of the query, this document will focus on Casein, a well-characterized protein with significant relevance in research and drug development. Casein is the predominant phosphoprotein found in milk and has various biological activities and applications.

These application notes provide a comprehensive overview of the protocols for the extraction and purification of casein, targeting researchers, scientists, and professionals in drug development.

Introduction to Casein

Casein is the main protein constituent of milk, making up about 80% of the total protein content in bovine milk.[1] It exists in several forms, primarily α s1-, α s2-, β -, and κ -caseins, which assemble into colloidal structures known as casein micelles.[1] Beyond its nutritional importance, casein and its derivatives are of great interest in the food and pharmaceutical industries due to their functional properties and bioactive potential. For instance, certain casein-derived peptides have been shown to exhibit antihypertensive and opioid activities.[1] Furthermore, emerging research suggests that α -casein may function as a tumor suppressor by activating STAT1 signaling, highlighting its potential in cancer therapy research.[2]

Principle of Casein Extraction and Purification

The most common method for casein isolation is isoelectric precipitation. Casein is relatively insoluble in acidic environments. By adjusting the pH of milk to its isoelectric point (approximately 4.6), the net charge on the casein micelles becomes zero.[3] This neutralization of charge causes the protein to lose its colloidal stability and precipitate out of the whey solution.[3]

Subsequent purification steps aim to remove impurities such as whey proteins, fats, and lactose. This can be achieved through a series of washing steps and can be followed by chromatographic techniques for higher purity or to isolate specific casein fractions.[4][5]

Experimental Protocols

Extraction of Casein from Skim Milk via Isoelectric Precipitation

This protocol details the extraction of casein from skim milk by acid precipitation.

Materials:

- Skim milk[6]
- 1 M Acetic Acid[3]
- Distilled water
- Beakers (400 mL or 600 mL)[6]
- Hot plate with magnetic stirrer[6]
- pH meter[6]
- Buchner funnel and filter paper[6]
- Vacuum filtration apparatus[6]
- 70% Ethanol[3]
- Ethyl ether (for defatting, optional)[3]

Procedure:

- Preparation: Measure 100 mL of skim milk into a 400 mL beaker.[6]
- Heating: Gently heat the milk to approximately 40°C while stirring continuously with a magnetic stirrer.[6]
- Acidification: While monitoring the pH, slowly add 1 M acetic acid dropwise to the warm milk. Continue adding acid until the pH reaches approximately 4.6.[3][6]
- Precipitation: As the isoelectric point is reached, a white precipitate of casein will form, and the milk will curdle.[6]
- Cooling: Remove the beaker from the heat and allow the precipitate to settle for about 5-10 minutes. Then, cool the mixture in an ice bath for 10 minutes, stirring occasionally.[6]
- Filtration: Set up a vacuum filtration system with a Buchner funnel and pre-weighed filter paper. Moisten the filter paper with distilled water.[6]
- Washing: Decant the supernatant (whey) and then pour the precipitated casein onto the filter paper. Wash the precipitate with a small amount of cold distilled water to remove residual acid and whey proteins.[6]
- Drying: Transfer the filter paper with the casein to a clean, dry surface and allow it to air dry overnight.[6]
- Yield Calculation: Once completely dry, weigh the casein and calculate the yield.

Purification of Casein

For higher purity, the extracted casein can be further processed.

Materials:

- Crude casein precipitate
- DEAE-Cellulose or Sephadex G-75 column[4]

- Appropriate buffers for chromatography
- Fraction collector

Procedure using Ion-Exchange Chromatography:

- Sample Preparation: Dissolve the crude casein in an appropriate buffer.
- Column Equilibration: Equilibrate a DEAE-Cellulose column with the starting buffer.[\[4\]](#)
- Sample Loading: Load the dissolved casein solution onto the column.
- Washing: Wash the column with the starting buffer to remove any unbound impurities.[\[4\]](#)
- Elution: Elute the bound casein fractions using a salt gradient (e.g., increasing concentrations of NaCl).[\[4\]](#)
- Fraction Collection: Collect the eluted fractions and monitor the protein content of each fraction, for example, by measuring absorbance at 280 nm.[\[4\]](#)
- Analysis: Analyze the fractions containing the protein of interest using techniques like SDS-PAGE to confirm purity.

Data Presentation

The following tables summarize quantitative data related to casein extraction and purification from various sources.

Table 1: Yield of Casein from Different Milk Sources

Milk Source	Volume of Milk (mL)	Reagent for Precipitation	Yield of Crude Casein (g)	Reference
Skim Milk	100	5% Acetic Acid	Varies	[6]
Cow Milk	100	1N Hydrochloric Acid	Varies	[7]

| Buffalo Milk | 100 | 1N Hydrochloric Acid | Varies [\[\[7\]](#) |

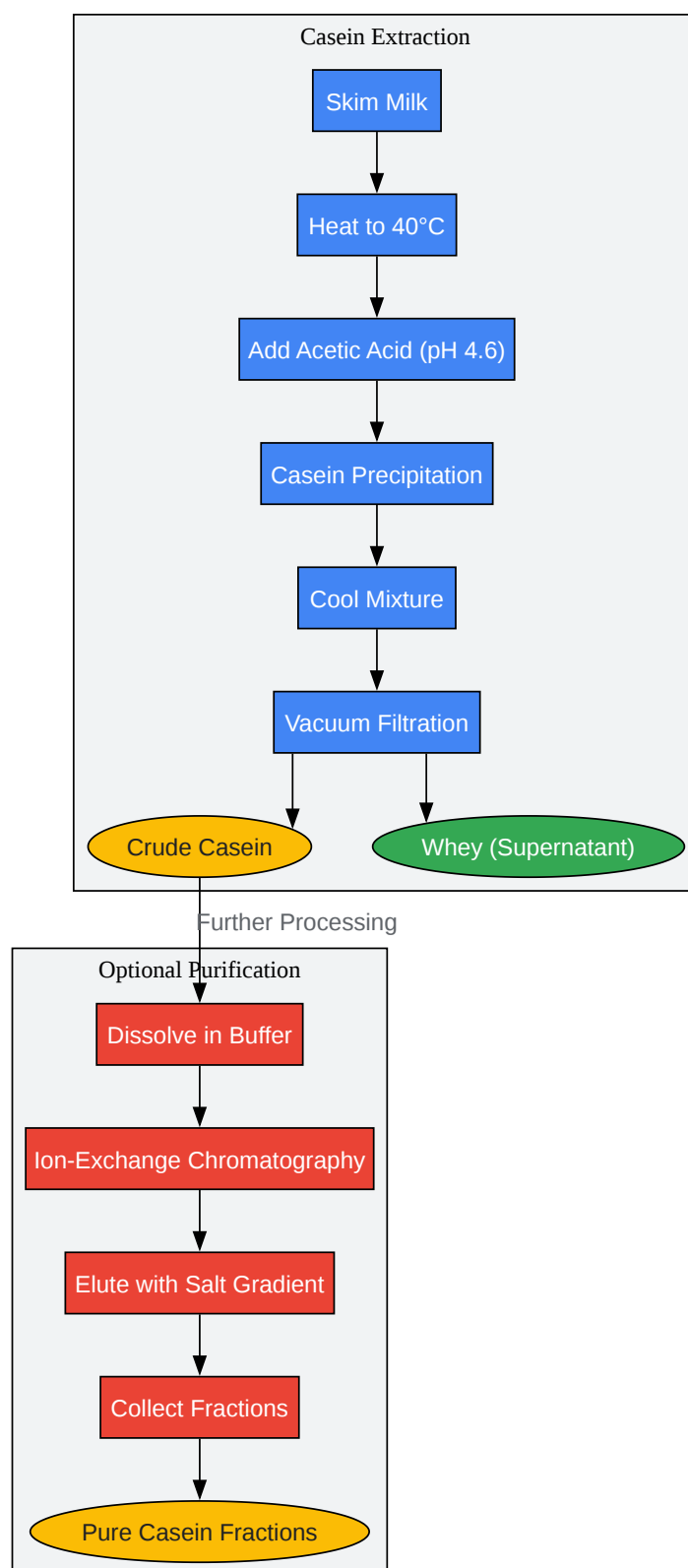
Table 2: Purity and Yield of Casein Fractions after Purification

Purification Method	Starting Material	Fraction	Purity (%)	Yield (%)	Reference
Ion-Exchange (DEAE-Cellulose) & Gel Filtration (Sephadex G-75)	Sheep Milk Casein	α s-Casein	High (single peak)	Not specified	[4]
CaCl ₂ Precipitation & Centrifugation	Micellar Casein Powder	β -Casein	Not specified	Comparable to lab scale	[1]

| Supercritical CO₂ & Ultrafiltration | Whey Protein Isolate | Glycomacropeptide | up to 94% | Not specified [\[\[8\]](#) |

Visualizations

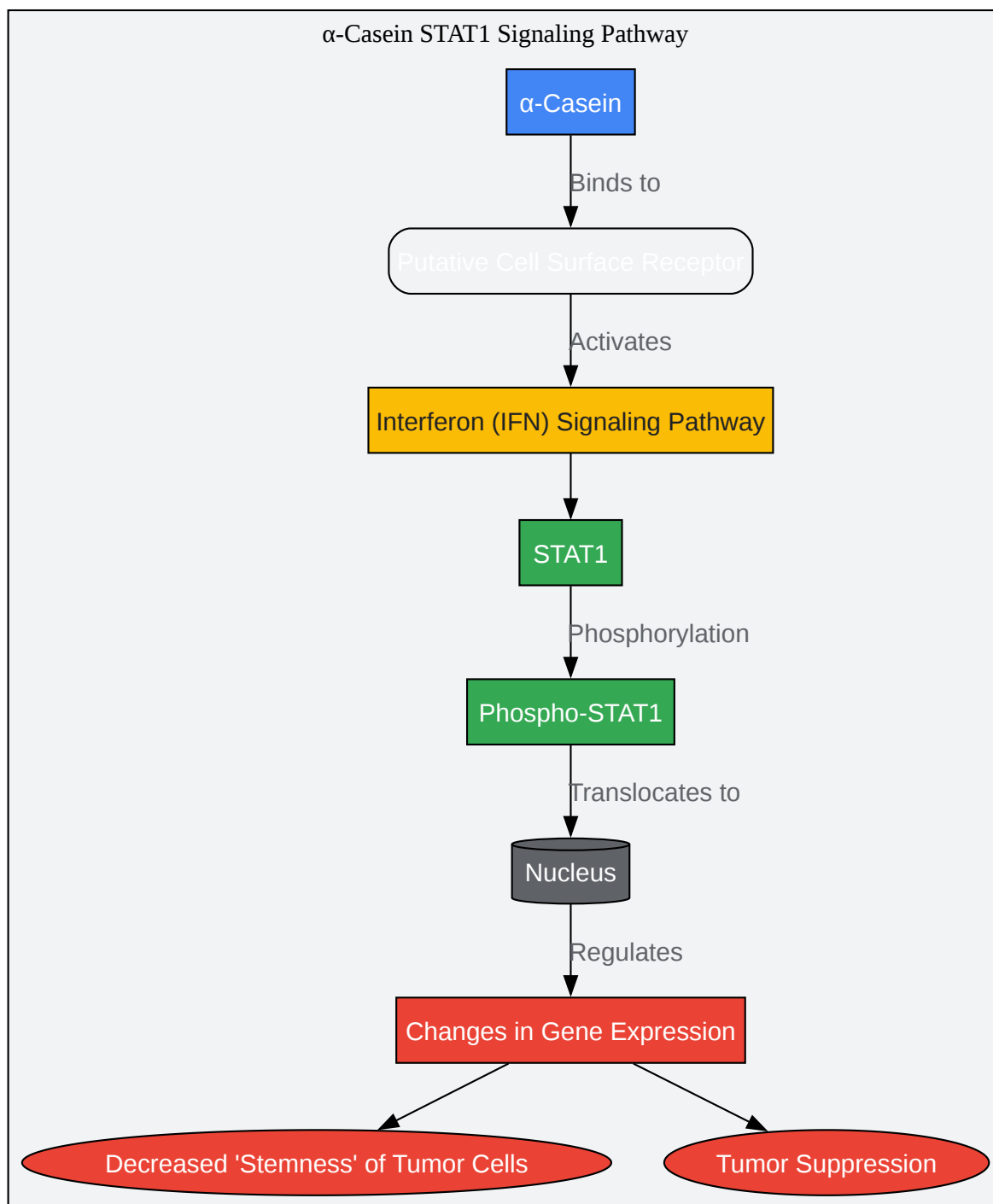
Experimental Workflow for Casein Extraction and Purification



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Caption: Workflow for casein extraction and purification.

Signaling Pathway of α -Casein in Mammary Tumor Cells



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